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Introduction and Chemical Identity

3-Hydroxy-2-phenylpropanoic acid, commonly known as tropic acid, is a chiral phenylpropanoid
compound that serves as a key intermediate in pharmaceutical synthesis. This hydroexy-substituted
carboxylic acid features a benzene ring connected to a three-carbon chain with both hydroxyl and carboxyl
functional groups, creating a versatile molecular scaffold for chemical transformations. The compound exists
in two enantiomeric forms due to the presence of a chiral center at the carbon bearing the hydroxyl group,
with the (R)- and (S)-enantiomers displaying different biological activities and synthetic applications. Tropic
acid's structural features, including the hydrogen bond donor and acceptor sites, contribute to its
physicochemical behavior and make it particularly valuable in drug development and natural product

synthesis.

The significance of tropic acid in pharmaceutical chemistry stems primarily from its role as the acid moiety
in therapeutically important tropane alkaloids such as atropine and hyoscyamine. These compounds have
been used for decades in clinical practice for their anticholinergic properties, treating conditions ranging
from bradycardia to gastrointestinal spasms. Beyond its established applications, recent research has
explored tropic acid's potential as a building block for novel pharmaceutical compounds and its
incorporation into microbial production platforms through synthetic biology approaches, highlighting its

continuing relevance in modern drug development pipelines.

© 2026 Smolecule. All rights reserved. 1/10 Tech Support


https://www.smolecule.com/products/s576976?utm_src=pdf-body
https://www.smolecule.com/products/s576976?utm_src=pdf-interest
https://www.smolecule.com/products/s576976?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Structural Characteristics and Nomenclature

Molecular Structure and Properties

Tropic acid possesses a molecular structure characterized by a phenyl ring directly attached to a propanoic
acid chain with a hydroxyl substituent at the $-position. This arrangement creates a molecule with distinct
polar and non-polar regions, influencing its solubility, reactivity, and intermolecular interactions. The
compound's stereocenter at the C2 position gives rise to enantiomerism, with each enantiomer potentially

exhibiting different biological activities and crystallization behaviors.

Table 1: Fundamental Structural and Physical Properties of Tropic Acid

Property Specification Reference
Systematic IUPAC Name 3-Hydroxy-2-phenylpropanoic acid [1] [2]
Molecular Formula CoH1003 [1] [3]
Average Molecular Mass 166.176 g/mol [1]
Monoisotopic Mass 166.062994 g/mol [4]
Melting Point 116°C (241°F; 389 K) [1]

CAS Registry Number 552-63-6 (racemic) [3] [2]
ChEBI ID CHEBI:30765 [2]

Alternative Nomenclature and Identifiers

Tropic acid is known by several systematic and trivial names in chemical literature and commercial
catalogs. The most common alternative names include 2-phenylhydracrylic acid, a-
(hydroxymethyl)benzeneacetic acid, and B-hydroxyhydratropic acid. These names reflect different

historical naming conventions and structural interpretations of the molecule. The compound also possesses

© 2026 Smolecule. All rights reserved. 2/10 Tech Support


https://en.wikipedia.org/wiki/Tropic_acid
https://www.fishersci.com/us/en/browse/cas/552-63-6
https://en.wikipedia.org/wiki/Tropic_acid
https://www.bldpharm.com/products/552-63-6.html
https://en.wikipedia.org/wiki/Tropic_acid
https://www.chemspider.com/Chemical-Structure.10274.html
https://en.wikipedia.org/wiki/Tropic_acid
https://www.bldpharm.com/products/552-63-6.html
https://www.fishersci.com/us/en/browse/cas/552-63-6
https://www.fishersci.com/us/en/browse/cas/552-63-6
https://www.smolecule.com/products/s576976?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

multiple registry numbers and database identifiers that facilitate searching in chemical databases and

regulatory documentation.

Table 2: Nomenclature and Identifiers of Tropic Acid | Identifier Type | Value | | | ||

IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid | | Common Synonyms | Tropic acid; DL-Tropic acid;
2-Phenylhydracrylic acid; 3-Hydroxy-2-phenylpropionic acid; Tropate | [2] [4] | | CAS Numbers | 552-63-6
(racemic); 529-64-6; 17126-67-9 (R-enantiomer) | [2] [4] [5] | | Beilstein Number | 2209199 | [4] | | EC
Number | 209-020-6 | [1] [4] | | MDL Numbers | MFCD00004255 (racemic); MFCD00211261 (R-
enantiomer) | [3] [2] [5] | | UNII | 9ORM4U80765 | [4] |

The enantiomer-specific information is particularly important for pharmaceutical applications where
chirality influences biological activity. The (R)-enantiomer has CAS number 17126-67-9 and MDL number
MFCDO00211261, while the racemic mixture used in most synthetic applications is registered under CAS
552-63-6. These identifiers provide crucial references for researchers sourcing materials or conducting

literature searches focused on specific stereoisomers.

Synthesis and Production Methodologies

Chemical Synthesis Approaches

The Ivanov reaction represents the most significant synthetic route to tropic acid, employing a
condensation reaction between phenylacetic acid and formaldehyde in the presence of a Grignard reagent.
This method utilizes isopropyl magnesium chloride to form the dianion of phenylacetic acid, which
subsequently reacts with formaldehyde to yield the magnesium salt of tropic acid. Acidification with sulfuric
acid then liberates the pure tropic acid product. This synthetic pathway demonstrates excellent atom
economy and is particularly valuable for industrial-scale production due to the commercial availability of

starting materials and relatively mild reaction conditions [1].

Alternative synthetic routes to tropic acid include:

e Acetophenone-derived synthesis: Starting from acetophenone, this multi-step process involves a-
functionalization followed by careful reduction to install the hydroxy group while preserving the
carboxylic acid functionality [1].
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¢ Microbial biosynthesis: Recent advances in metabolic engineering have enabled the production
of phenylpropanoids like tropic acid in engineered microbial hosts. This approach leverages the
shikimate pathway in bacteria or yeast, redirecting metabolic flux toward L-phenylalanine followed
by specific enzymatic transformations to yield tropic acid [6].

e Enzymatic resolution: Racemic tropic acid can be enzymatically resolved using stereoselective
enzymes such as esterases or lipases to obtain enantiomerically pure forms, which are valuable for
asymmetric synthesis of pharmaceutical compounds [7].

Experimental Protocol: lvanov Reaction for Tropic Acid
Synthesis

Materials and Equipment:

e Phenylacetic acid (1.0 equiv.)

e Formaldehyde (37% aqueous solution, 1.2 equiv.)
e [sopropyl magnesium chloride (2.2 equiv., 1.0 M in THF)
e Sulfuric acid (10% solution)

¢ Anhydrous diethyl ether

¢ Round-bottom flask (500 mL) with magnetic stirrer
¢ Reflux condenser

e Addition funnel

e |ce-water bath

e Separatory funnel

¢ Rotary evaporator

Procedure:

¢ Place phenylacetic acid (13.6 g, 0.1 mol) in a dried 500 mL round-bottom flask containing 150 mL of
anhydrous diethyl ether.

e Equip the flask with a reflux condenser and addition funnel under an inert atmosphere (nitrogen or
argon).

¢ Slowly add isopropyl magnesium chloride (220 mL, 0.22 mol of 1.0 M solution in THF) through the
addition funnel with continuous stirring at 0°C (ice-water bath).

e After complete addition, warm the reaction mixture to room temperature and stir for 30 minutes to
ensure complete dianion formation.

e Cool the reaction mixture again to 0°C and slowly add formaldehyde solution (10.2 mL, 0.12 mol)
dropwise with vigorous stirring.

¢ After formaldehyde addition, remove the ice bath and allow the reaction to warm to room temperature
with continuous stirring for 4 hours.
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e Quench the reaction by careful addition of 10% sulfuric acid (100 mL) with continuous stirring.
o Transfer the mixture to a separatory funnel and separate the organic layer.
e Extract the aqueous layer with additional diethyl ether (2 x 50 mL) and combine all organic extracts.

e Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate, and
filter.

e Remove solvents under reduced pressure using a rotary evaporator to obtain crude tropic acid.
o Purify by recrystallization from hot water or ethyl acetate/hexane to yield white crystalline solid (typical
yield: 70-80%).

Characterization: The synthesized tropic acid should display a melting point of 116°C and can be further
characterized by TLC (Rf 0.3 in ethyl acetate:hexane 1:1), FTIR (broad OH stretch at 2500-3500 cm~1, C=0
at 1710 cm™1), and '"H NMR (CDCls) é: 3.65 (dd, 1H, CH20H), 3.82 (dd, 1H, CH20H), 4.25 (m, 1H, CH),
7.25-7.35 (m, 5H, ArH), 11.2 (br' s, 1H, COOH) [1].

Analytical Characterization and Safety Data

Spectroscopic Properties and Analytical Data

Tropic acid exhibits characteristic spectroscopic features that facilitate its identification and quantification in
complex mixtures. The infrared spectrum displays broad O-H stretching vibrations between 2500-3500
cm™1, a strong carbonyl (C=0) stretching band near 1710 cm~!, and C-O stretching around 1200-1300 cm™.
The aromatic C-H stretches appear as sharp features around 3000-3100 cm™!, while the aromatic C=C

stretching vibrations are visible at 1450-1600 cm™.

In nuclear magnetic resonance (NMR) spectroscopy, tropic acid's proton NMR (*H NMR) in deuterated

dimethyl sulfoxide (DMSO-de) displays the following characteristic signals:

Aromatic protons: 6 7.20-7.35 (m, 5H, ArH)

Methine proton (CH): & 4.10-4.30 (m, 1H, CH)

Methylene protons (CH20H): 8 3.50-3.80 (m, 2H, CH20H)

Hydroxyl protons: 6 5.10 (t, 1H, CH20H) and & 12.50 (br s, 1H, COOH)

The carbon-13 NMR (13C NMR) spectrum reveals signals at:

e Carbonyl carbon: 4 175.5 (COOH)
e Aromatic carbons: 6 127.5-139.0 (multiple signals)
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e Methine carbon: & 55.0 (CH)
e Methylene carbon: 6 62.5 (CH20H)

Mass spectrometric analysis of tropic acid shows a molecular ion peak at m/z 166 (M*), with major

fragment ions at m/z 148 (M* - H20), 121 (M* - COOH), and 103 (M* - H20 - COOH).

Safety and Regulatory Information

Tropic acid is classified as a warning substance under the Globally Harmonized System (GHS) of
classification and labeling of chemicals. The compound requires careful handling in laboratory and industrial

settings to prevent adverse health effects.

Table 3: Safety and Handling Information for Tropic Acid | Parameter | Specification | | |

---------- | | GHS Signal Word | Warning | [3] [5] | | Hazard Statements | H302-H312-H332 (Harmful if
swallowed, in contact with skin, or if inhaled) | [5] | | Precautionary Statements | P261-P264-P270-P271-
P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 | [5] | | Storage Conditions | Sealed in dry,

room temperature (racemic); Sealed in dry, 2-8°C (R-enantiomer) | [3] [5] |

Laboratory safety protocols for handling tropic acid should include:

e Use of appropriate personal protective equipment including gloves, safety glasses, and lab coats
e Procedures to minimize dust formation and inhalation exposure

¢ Implementation of adequate ventilation systems when working with the compound

e Proper waste disposal methods in accordance with local regulations

Pharmaceutical and Industrial Applications

Role in Tropane Alkaloid Synthesis

Tropic acid serves as the essential acid component in the semisynthetic production of clinically significant
tropane alkaloids, particularly atropine and hyoscyamine. These compounds represent some of the oldest
and most clinically valuable anticholinergic agents in medical practice. The synthesis typically involves
esterification of tropic acid with tropine or related amino alcohols, followed by purification to obtain the

final active pharmaceutical ingredient. The chiral nature of tropic acid influences the pharmacological
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activity of the resulting alkaloids, with different enantiomers exhibiting varying receptor binding affinities

[1].
The strategic importance of tropic acid in pharmaceutical manufacturing is evidenced by:

¢ Its role as a key intermediate in producing drugs with antimuscarinic activity

e The ability to incorporate structural analogs of tropic acid to create novel derivatives with modified
pharmacological profiles

e The use of enantiopure tropic acid to produce single-enantiomer pharmaceuticals with improved
therapeutic indices

¢ lIts function as a building block for more complex molecular architectures in drug discovery

Emerging Applications and Future Directions

Recent research has revealed potential new therapeutic applications for tropic acid and its derivatives
beyond their traditional role in tropane alkaloid synthesis. As a member of the phenylpropanoid family,
tropic acid shares structural features with compounds that exhibit diverse biological activities, including
antioxidant, anti-inflammatory, and antimicrobial properties. Structure-activity relationship studies
suggest that modifications to the hydroxyl group or the aromatic ring of tropic acid can enhance these

biological activities while potentially reducing unwanted side effects [6].

The microbial production of tropic acid using engineered microorganisms represents a promising direction
for sustainable pharmaceutical manufacturing. Advances in synthetic biology and metabolic engineering
have enabled the development of microbial cell factories that can produce phenylpropanoids like tropic acid
from renewable carbon sources. These approaches offer potential advantages over traditional chemical

synthesis or plant extraction, including:

Reduced environmental impact through green manufacturing processes
Improved sustainability by utilizing renewable feedstocks
Enhanced production efficiency through optimized metabolic pathways

Ability to produce stereospecific intermediates without requiring resolution steps
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Conclusion

3-Hydroxy-2-phenylpropanoic acid (tropic acid) represents a structurally simple yet functionally important
molecule with established applications in pharmaceutical synthesis and emerging potential in various
therapeutic areas. Its versatile chemical properties, including chirality, hydrogen bonding capacity, and
balanced hydrophilicity-lipophilicity, make it a valuable intermediate in synthetic chemistry. The well-
established Ivanov reaction provides efficient access to the racemic compound, while advances in
biocatalysis and metabolic engineering offer increasingly viable routes to enantiopure forms and

sustainable production methods.
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For researchers and drug development professionals, tropic acid continues to offer opportunities in:

Design of novel pharmaceutical compounds leveraging its privileged structure
Development of asymmetric synthetic routes to enantiomerically pure pharmaceuticals
Implementation of green chemistry approaches for sustainable production

Exploration of new biological activities beyond traditional anticholinergic applications

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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